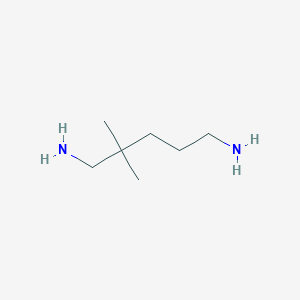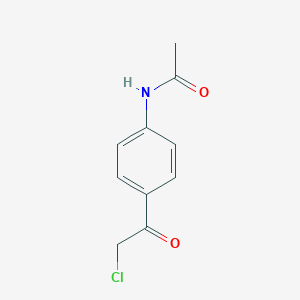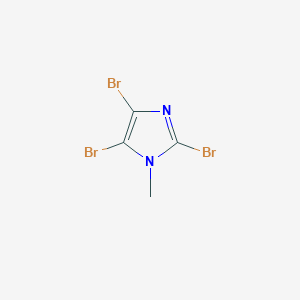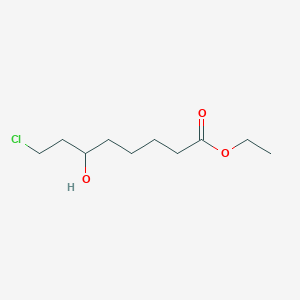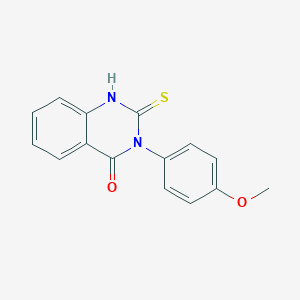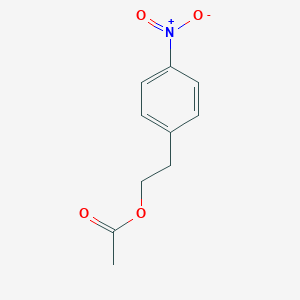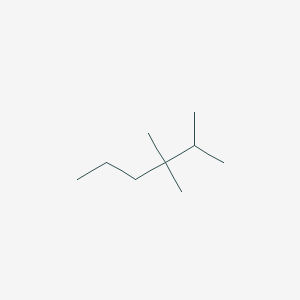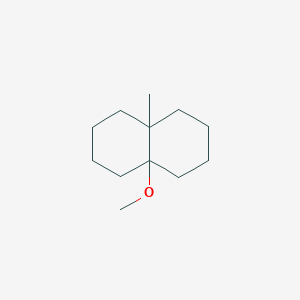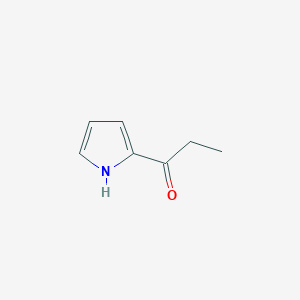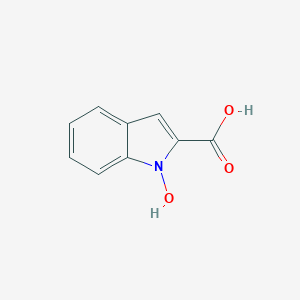![molecular formula C6H7BN2OS B092951 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol CAS No. 17303-85-4](/img/structure/B92951.png)
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol, also known as MDL-73811, is a boron-containing heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has a unique structure that makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and proliferation. The compound has been shown to bind to specific receptors and enzymes, leading to the modulation of their activity and downstream signaling pathways.
Effets Biochimiques Et Physiologiques
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been shown to have a significant impact on various biochemical and physiological processes in the body. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is its unique structure, which makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity. The compound has also been shown to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the research and development of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol. One area of focus could be the optimization of the compound's structure to improve its pharmacokinetic properties and reduce toxicity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol and identify potential targets for drug development. Finally, the compound could be further evaluated for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is a boron-containing heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has a unique structure that makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity. While there is still much to be learned about the exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol, the compound has already shown significant potential for a wide range of scientific applications.
Méthodes De Synthèse
The synthesis of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol involves the condensation of 2-aminothiophenol and 1,2-dibromoethane in the presence of boron trifluoride etherate as a catalyst. The resulting product is then treated with sodium hydroxide to yield the final compound. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Propriétés
Numéro CAS |
17303-85-4 |
|---|---|
Nom du produit |
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol |
Formule moléculaire |
C6H7BN2OS |
Poids moléculaire |
166.01 g/mol |
Nom IUPAC |
1-hydroxy-2-methylthieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-9-7(10)6-5(4-8-9)2-3-11-6/h2-4,10H,1H3 |
Clé InChI |
INRKZZPBRNDLSX-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=CS2)C=NN1C)O |
SMILES canonique |
B1(C2=C(C=CS2)C=NN1C)O |
Synonymes |
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



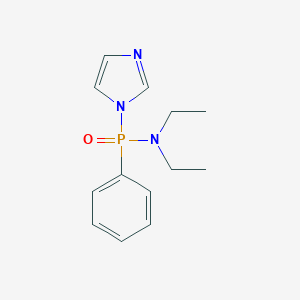
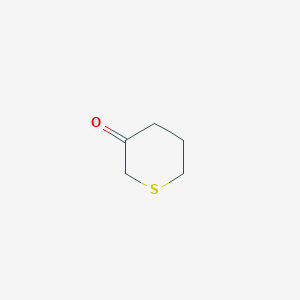
![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
